AD-5075

Description

Properties

CAS No. |

103788-05-2 |

|---|---|

Molecular Formula |

C22H20N2O5S |

Molecular Weight |

424.5 g/mol |

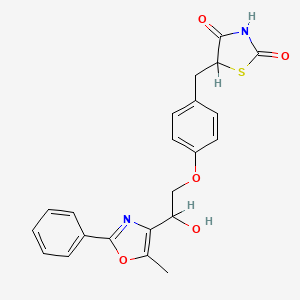

IUPAC Name |

5-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C22H20N2O5S/c1-13-19(23-21(29-13)15-5-3-2-4-6-15)17(25)12-28-16-9-7-14(8-10-16)11-18-20(26)24-22(27)30-18/h2-10,17-18,25H,11-12H2,1H3,(H,24,26,27) |

InChI Key |

YVQKIDLSVHRBGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)-2-hydroxyethoxy)benzyl)-2,4-thiazolidinedione AD 5075 AD-5075 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Acinetobacter baumannii AB5075 - Origin, Isolation, and Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance (MDR) and its capacity to cause severe nosocomial infections. The strain AB5075, a highly virulent and MDR clinical isolate, has been established as a critical model organism for studying the pathogenesis of this bacterium and for the development of novel antimicrobial therapies. This technical guide provides a comprehensive overview of the origin and isolation of A. baumannii AB5075, details its key characteristics, and outlines the experimental protocols for its study, with a focus on relevant signaling pathways.

Origin and Isolation of Acinetobacter baumannii AB5075

Acinetobacter baumannii AB5075 was isolated in 2008 from a soldier who was being treated for osteomyelitis at the Walter Reed Army Medical Center.[1] This strain was selected as a representative model organism from a diverse panel of over 200 clinical isolates collected from patients within the U.S. military healthcare system between 2004 and 2010.[2] The selection of AB5075 was based on its pronounced multidrug resistance and its exceptional virulence as demonstrated in various animal models of infection.[2]

Patient and Clinical Context

The strain was recovered from a combatant with a wound infection that led to osteomyelitis, a severe infection of the bone.[1] This clinical origin is significant as A. baumannii is a well-documented cause of traumatic wound infections, particularly in military personnel.

Initial Isolation and Identification Protocol

While the definitive, detailed step-by-step protocol for the initial isolation of AB5075 from the patient sample is not explicitly published, a general protocol for the isolation and identification of Acinetobacter baumannii from clinical specimens, such as those from bone infections, can be outlined based on standard microbiological practices.

Experimental Protocol: General Isolation of Acinetobacter baumannii from Bone Tissue

-

Sample Collection: Bone tissue or aspirate from the site of infection is collected aseptically during a surgical procedure.[3]

-

Transport: The specimen is placed in a sterile container, potentially with a transport medium like thioglycolate broth, to maintain viability during transport to the microbiology laboratory.[3]

-

Primary Culture:

-

The tissue may be homogenized or directly streaked onto primary isolation media.

-

Commonly used media include:

-

Blood Agar: A non-selective medium that supports the growth of a wide range of bacteria.[3]

-

MacConkey Agar: A selective and differential medium used to isolate Gram-negative bacteria and differentiate them based on lactose fermentation. Acinetobacter species are non-lactose fermenters and will appear as pale or colorless colonies.[3]

-

CHROMagar™ Acinetobacter: A selective chromogenic medium where A. baumannii typically forms red colonies.[4]

-

-

-

Incubation: Plates are incubated at 37°C for 24-48 hours under aerobic conditions.[5]

-

Colony Morphology: Suspect colonies are examined for characteristic morphology (e.g., smooth, opaque, and sometimes mucoid on blood agar).

-

Initial Identification:

-

Gram Stain: Gram-negative coccobacilli.

-

Oxidase Test: Negative.

-

Catalase Test: Positive.[6]

-

-

Biochemical Identification: A panel of biochemical tests is used for species-level identification. This can be performed using automated systems like the VITEK 2 or API 20NE strips, which assess the organism's ability to utilize various carbon sources and other metabolic activities.[5][7]

-

Molecular Confirmation: The identification of A. baumannii is often confirmed by molecular methods, such as PCR amplification of the blaOXA-51-like gene, which is intrinsic to this species, or by sequencing the 16S rRNA gene.[8]

Strain Characterization and Selection

The initial characterization of the panel of military isolates, including AB5075, involved molecular typing methods to assess genetic diversity.

Experimental Protocol: Pulsed-Field Gel Electrophoresis (PFGE)

-

Preparation of Agarose Plugs: Bacterial cells are suspended in a buffer and mixed with molten low-melting-point agarose. This mixture is dispensed into plug molds and allowed to solidify.

-

Cell Lysis: The agarose plugs are incubated in a lysis buffer containing lysozyme and proteinase K to break open the bacterial cells and release the genomic DNA.

-

Restriction Digestion: The DNA within the plugs is digested with a rare-cutting restriction enzyme, such as ApaI.[2]

-

Electrophoresis: The digested DNA is separated on a specialized electrophoresis system that periodically changes the direction of the electric field. This allows for the separation of large DNA fragments.

-

Analysis: The resulting banding patterns are visualized after staining with ethidium bromide and are compared to determine the genetic relatedness of the isolates.[2]

Experimental Protocol: Multiplex PCR for Clonal Complex Identification

Multiplex PCR assays are used to identify specific international clonal complexes (ICCs) of A. baumannii. These assays typically target genes associated with specific clonal lineages.[2]

Key Characteristics of Acinetobacter baumannii AB5075

| Characteristic | Description |

| Origin | Clinical isolate from a soldier with osteomyelitis[1] |

| Isolation Year | 2008[1] |

| Geographic Location | Walter Reed Army Medical Center, USA[1] |

| Clonal Type | Global Clone 1 (GC1)[1] |

| Resistance Profile | Multidrug-resistant (MDR)[1] |

| Virulence | Highly virulent in multiple animal models (e.g., murine pulmonary, Galleria mellonella)[2] |

| Genetic Tractability | Amenable to genetic manipulation[2] |

Signaling Pathways and Virulence Regulation in A. baumannii AB5075

Several signaling pathways that regulate virulence and antibiotic resistance have been investigated in A. baumannii, with some studies specifically utilizing the AB5075 strain.

Quorum Sensing: The AbaI/AbaR System

A. baumannii possesses a LuxI/LuxR-type quorum-sensing system, AbaI/AbaR, which is involved in the regulation of virulence factors and biofilm formation. The autoinducer synthase, AbaI, produces N-acyl-homoserine lactones (AHLs), which, at a certain concentration, bind to the transcriptional regulator AbaR, leading to the modulation of target gene expression.[9][10]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Comparison of culture media for detection of Acinetobacter baumannii in surveillance cultures of critically-ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Advances in automated techniques to identify Acinetobacter calcoaceticus–Acinetobacter baumannii complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. The abaI/abaR quorum sensing system effects pathogenicity in Acinetobacter baumannii | bioRxiv [biorxiv.org]

- 10. ijsra.net [ijsra.net]

Unraveling the Genetic Blueprint: A Technical Guide to the Genome of Acinetobacter baumannii AB5075

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, notorious for its multidrug resistance and remarkable ability to persist in clinical environments. The AB5075 strain, a highly virulent and multidrug-resistant isolate from a wound infection, serves as a critical model for understanding the pathogenicity and antibiotic resistance mechanisms of this opportunistic pathogen.[1][2] This technical guide provides an in-depth analysis of the Acinetobacter baumannii AB5075 genome, offering a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics against this priority pathogen.

Genomic Architecture of A. baumannii AB5075

The genome of A. baumannii AB5075 consists of a single circular chromosome and three plasmids.[1][3] The genomic features are summarized in the table below, providing a quantitative overview of its genetic composition.

| Genomic Feature | Chromosome | p1AB5075 (pAB5075-1) | p2AB5075 (pAB5075-2) | p3AB5075 (pAB5075-3) |

| Size (bp) | 3,972,672[4] | ~84,000[5] | 8,731[6] | < 2,000[1] |

| GC Content (%) | 39.0[7] | Not specified | Not specified | Not specified |

| Protein-Coding Genes | 3,760[7] | Not specified | Not specified | 3[1] |

| RNA-Coding Genes | 92[8] | Not specified | Not specified | Not specified |

| Key Features | Resistance Island 1 (RI-1) in comM gene[1] | Resistance Island 2 (RI-2)[1][5] | Not specified | Novel replication initiation gene[1] |

Core Mechanisms of Pathogenicity and Resistance

The genomic analysis of AB5075 reveals a sophisticated arsenal of virulence factors and antibiotic resistance determinants, many of which are encoded within mobile genetic elements, facilitating their dissemination.

Virulence Factors

The pathogenicity of A. baumannii AB5075 is multifactorial, involving a range of virulence determinants that contribute to its success as a pathogen. These include:

-

Capsular Polysaccharide: Essential for causing pulmonary infections and contributes to resistance against antimicrobials, disinfectants, and desiccation.[9][10]

-

Biofilm Formation: The ability to form robust biofilms on both biotic and abiotic surfaces is crucial for environmental persistence and colonization of medical devices.[9]

-

Iron Acquisition Systems: Efficient iron uptake mechanisms, such as the production of siderophores, are critical for survival and proliferation within the host.[11]

-

Quorum Sensing: The AbaIR quorum-sensing system regulates the expression of virulence factors in a cell-density-dependent manner, coordinating pathogenic behavior.[10][12][13]

Antibiotic Resistance Profile

A. baumannii AB5075 is a multidrug-resistant strain, harboring a collection of genes that confer resistance to a wide range of antibiotics.[1][2] Key resistance mechanisms include:

-

β-Lactam Resistance: The presence of β-lactamase genes, including the clinically significant OXA-23 carbapenemase, which is carried on a prophage.[1][14]

-

Aminoglycoside Resistance: Mediated by aminoglycoside-modifying enzymes encoded on the large plasmid p1AB5075.[15][16] The strain exhibits heteroresistance to aminoglycosides, where a subpopulation of cells shows increased resistance.[15][16][17]

-

Multidrug Efflux Pumps: Systems like the AdeABC and AdeIJK efflux pumps contribute to resistance by actively transporting a broad spectrum of antibiotics out of the cell.[18]

-

Resistance Islands: AB5075 possesses two major resistance islands. Resistance Island 1 (RI-1) is located on the chromosome within the comM gene, while Resistance Island 2 (RI-2) is found on the large plasmid p1AB5075 and is flanked by mobile elements, suggesting its acquisition through horizontal gene transfer.[1]

Experimental Protocols

DNA Extraction and Whole-Genome Sequencing

A standardized protocol for obtaining high-quality genomic DNA from A. baumannii for whole-genome sequencing is crucial for accurate genomic analysis.

Methodology:

-

Bacterial Culture: Inoculate a single colony of A. baumannii AB5075 into Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

-

Genomic DNA Extraction: Utilize a commercial DNA purification kit (e.g., GeneJET Genomic DNA Purification Kit or DNeasy Blood and Tissue Kit) following the manufacturer's instructions for Gram-negative bacteria.[17]

-

DNA Quality Control: Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop).[17][19]

-

Library Preparation and Sequencing:

-

For short-read sequencing, prepare a genomic DNA shotgun library using a standard protocol such as the Illumina TruSeq or Nextera XT kit.[16][20]

-

For long-read sequencing, utilize platforms like the Pacific Biosciences (PacBio) RSII system.[20][21]

-

Perform sequencing according to the manufacturer's protocols.

-

Genome Assembly and Annotation

The process of assembling the sequenced reads into a complete genome and annotating the genes is a critical bioinformatic step.

Methodology:

-

Read Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

-

Genome Assembly:

-

Genome Annotation: Annotate the assembled genome using a standardized pipeline, such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP), to identify protein-coding genes, RNA genes, and other genomic features.[7][14][22]

Transposon Mutant Library Construction and Tn-Seq Analysis

Transposon insertion sequencing (Tn-seq) is a powerful high-throughput technique to identify genes essential for survival under specific conditions.

Methodology:

-

Transposon Mutagenesis:

-

Tn-Seq Library Preparation:

-

Sequencing and Analysis:

-

Sequence the library of transposon junctions using an Illumina platform.

-

Map the sequencing reads back to the AB5075 reference genome to identify the location and frequency of each transposon insertion.

-

Analyze the data to identify genes where insertions are underrepresented, indicating their importance for growth under the selective condition.

-

Signaling Pathways and Regulatory Networks

The ability of A. baumannii AB5075 to adapt to different environments and coordinate virulence is controlled by intricate signaling pathways.

Quorum Sensing (AbaIR System)

The AbaIR system is the canonical LuxI/LuxR-type quorum-sensing system in A. baumannii.[13] AbaI synthesizes N-acyl-homoserine lactone (AHL) signal molecules.[13] At a threshold concentration, AHLs bind to the transcriptional regulator AbaR, which then modulates the expression of target genes, including those involved in virulence and biofilm formation.[13]

Caption: AbaIR Quorum Sensing Pathway in A. baumannii.

Two-Component Regulatory Systems

Two-component systems (TCSs) are a primary mechanism for bacteria to sense and respond to environmental stimuli. In A. baumannii AB5075, several TCSs play crucial roles in regulating virulence and resistance.

BfmRS System: This system is central to the general stress response and is involved in the regulation of oxidative stress, osmotic stress, biofilm formation (via control of the Csu pilus operon), and capsule biosynthesis.[1][15]

Caption: BfmRS Two-Component Regulatory System.

AdeRS System: This TCS specifically regulates the expression of the AdeABC multidrug efflux pump, directly contributing to the antibiotic resistance phenotype.[18]

Caption: AdeRS Two-Component System for Efflux Pump Regulation.

Conclusion

The comprehensive genomic analysis of Acinetobacter baumannii AB5075 provides critical insights into the genetic underpinnings of its virulence and multidrug resistance. The presence of multiple resistance determinants, often located on mobile genetic elements, highlights the bacterium's adaptability and the challenges it poses in clinical settings. The detailed experimental protocols and an understanding of its key signaling pathways presented in this guide offer a foundational resource for the scientific community. This knowledge is paramount for the development of novel therapeutic strategies, including virulence-targeted therapies and new antibiotics, to combat this high-priority pathogen.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Quorum Sensing Inhibition or Quenching in Acinetobacter baumannii: The Novel Therapeutic Strategies for New Drug Development [frontiersin.org]

- 7. The Role of the Two-Component System BaeSR in Disposing Chemicals through Regulating Transporter Systems in Acinetobacter baumannii | PLOS One [journals.plos.org]

- 8. Phase-Variable Control of Multiple Phenotypes in Acinetobacter baumannii Strain AB5075 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resources for Genetic and Genomic Analysis of Emerging Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Whole-genome sequencing of Acinetobacter baumannii clinical isolates from a tertiary hospital in Terengganu, Malaysia (2011–2020), revealed the predominance of the Global Clone 2 lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Complete genome sequence of Acinetobacter baumannii XH386 (ST208), a multi-drug resistant bacteria isolated from pediatric hospital in China - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Whole-Genome Sequences of Five Acinetobacter baumannii Strains From a Child With Leukemia M2 [frontiersin.org]

- 19. Whole-Genome Sequences of Five Acinetobacter baumannii Strains From a Child With Leukemia M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acinetobacter baumannii genome assembly ASM250414v1 - NCBI - NLM [ncbi.nlm.nih.gov]

- 21. Methods for Tn-Seq Analysis in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Essential Gene Analysis in Acinetobacter baumannii by High-Density Transposon Mutagenesis and CRISPR Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. microbiologyresearch.org [microbiologyresearch.org]

Acinetobacter baumannii AB5075: A Technical Guide to Virulence and Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance (MDR) and its capacity to cause severe nosocomial infections. The AB5075 strain, a clinical isolate, has been identified as a hypervirulent model organism, making it a critical subject of study for understanding the pathogenesis of this bacterium and for the development of novel therapeutics. This technical guide provides an in-depth overview of the key virulence factors and pathogenic mechanisms of A. baumannii AB5075, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Virulence Factors and Pathogenesis Mechanisms

A. baumannii AB5075 employs a multifaceted arsenal of virulence factors to establish infection, evade the host immune system, and persist in hostile environments. Key among these are its robust biofilm-forming capabilities, sophisticated iron acquisition systems, and intricate cell-to-cell communication networks.

Biofilm Formation

The capacity to form biofilms is a cornerstone of AB5075's success as a pathogen. Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. This mode of growth provides protection against antibiotics, disinfectants, and host immune responses. In AB5075, biofilm formation is a complex process regulated by several factors, including the BfmRS two-component system, which controls the expression of the Csu pili required for initial attachment to surfaces. The biofilm-associated protein (Bap) is also crucial for cell-to-cell adhesion and the maturation of the biofilm structure.

Iron Acquisition

Iron is an essential nutrient for bacterial growth and survival, but its availability is severely restricted within the host. A. baumannii AB5075 has evolved highly efficient iron acquisition systems to overcome this limitation. The primary mechanism involves the production and secretion of siderophores, small molecules with a high affinity for ferric iron. Acinetobactin is a key siderophore produced by AB5075. Once acinetobactin has chelated iron, the complex is recognized by specific outer membrane receptors and transported into the cell via the TonB-ExbB-ExbD energy-transducing system. This ability to scavenge iron is directly linked to the bacterium's virulence.

Quorum Sensing

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression in a population density-dependent manner. In A. baumannii AB5075, the AbaI/AbaR QS system plays a pivotal role in regulating virulence. The AbaI synthase produces N-acyl-homoserine lactone (AHL) signaling molecules. As the bacterial population grows, the concentration of AHLs increases. Upon reaching a threshold concentration, AHLs bind to the AbaR transcriptional regulator, which in turn modulates the expression of a wide range of genes, including those involved in biofilm formation and the production of other virulence factors.

Opaque/Translucent Phase Variation

A. baumannii AB5075 exhibits a colony morphology phase variation between opaque (VIR-O) and translucent (AV-T) forms. The opaque variant is associated with increased capsule production, which is a critical virulence factor that helps the bacterium evade the host's immune system. This phase variation is a reversible, high-frequency switch that allows the bacterium to adapt to different host environments.

Data Presentation

The following tables summarize quantitative data related to the virulence of A. baumannii AB5075.

| Virulence Factor | Assay | Strain | Result | Reference |

| Overall Virulence | Galleria mellonella Survival | AB5075 (Wild-Type) | ~20% survival at 72h | [1][2] |

| AB5075 (less virulent mutants) | Increased survival | [1][2] | ||

| Biofilm Formation | Crystal Violet Staining (OD570) | AB5075 (Wild-Type) | High biofilm formation | [2] |

| AB5075 (biofilm-deficient mutants) | Significantly reduced biofilm | [2] | ||

| Iron Acquisition | Siderophore Production Assay | AB5075 (Wild-Type) | High siderophore production | [3] |

| AB5075 (acinetobactin mutant) | No detectable siderophore production | [3] |

Experimental Protocols

Galleria mellonella Infection Model

This protocol is adapted from established methods for assessing bacterial virulence in G. mellonella larvae.

-

Preparation of Bacterial Inoculum:

-

Culture A. baumannii AB5075 in Luria-Bertani (LB) broth overnight at 37°C with shaking.

-

Pellet the bacterial cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the pellet in PBS and adjust the optical density at 600 nm (OD600) to achieve the desired bacterial concentration.

-

Perform serial dilutions and plate on LB agar to confirm the colony-forming units (CFU) per milliliter.

-

-

Infection of Larvae:

-

Select healthy, final-instar G. mellonella larvae of similar size and weight.

-

Inject 10 µL of the bacterial suspension into the last left proleg using a micro-syringe.

-

A control group should be injected with sterile PBS.

-

-

Incubation and Monitoring:

-

Incubate the larvae at 37°C in the dark.

-

Monitor survival at regular intervals (e.g., every 12 hours) for up to 72 hours.

-

Larvae are considered dead when they are non-responsive to touch.

-

Murine Pneumonia Model

This protocol provides a general framework for establishing a murine model of A. baumannii pneumonia. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.

-

Preparation of Bacterial Inoculum:

-

Prepare the bacterial suspension as described for the G. mellonella model.

-

-

Intranasal Inoculation:

-

Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic.

-

Administer a 50 µL volume of the bacterial suspension intranasally.

-

-

Post-Infection Monitoring and Analysis:

-

Monitor the mice for signs of illness.

-

At predetermined time points, euthanize the mice and aseptically harvest the lungs and other organs.

-

Homogenize the tissues in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial burden.

-

Transposon Mutagenesis

This protocol outlines the general steps for creating a transposon mutant library in A. baumannii AB5075.

-

Preparation of Electrocompetent Cells:

-

Grow A. baumannii AB5075 to mid-log phase.

-

Harvest the cells by centrifugation and wash them multiple times with ice-cold 10% glycerol.

-

-

Electroporation:

-

Mix the electrocompetent cells with a transposon delivery vector (e.g., a suicide plasmid carrying a transposon).

-

Transfer the mixture to a pre-chilled electroporation cuvette.

-

Deliver an electrical pulse using an electroporator with appropriate settings.

-

-

Selection of Mutants:

-

Immediately after electroporation, add recovery medium and incubate for a short period.

-

Plate the cells on selective agar containing an antibiotic corresponding to the resistance marker on the transposon.

-

-

Screening and Characterization:

-

Isolate individual colonies and screen for the desired phenotype.

-

Use techniques such as arbitrary PCR or sequencing to identify the transposon insertion site.

-

RNA-Sequencing (RNA-Seq)

This protocol describes a general workflow for transcriptomic analysis of A. baumannii AB5075.

-

RNA Extraction:

-

Grow A. baumannii AB5075 under the desired experimental conditions.

-

Harvest the cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect).

-

Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating DNA.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the A. baumannii AB5075 reference genome.

-

Quantify gene expression and perform differential expression analysis.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Iron Acquisition Pathway in A. baumannii AB5075.

Caption: Regulation of Biofilm Formation in A. baumannii.

Caption: Quorum Sensing Circuit in A. baumannii.

Caption: RNA-Sequencing Experimental Workflow.

References

- 1. Regulation and Therapeutic Intervention of Bacterial Biofilms | springermedizin.de [springermedizin.de]

- 2. Virulence Characteristics of Biofilm-Forming Acinetobacter baumannii in Clinical Isolates Using a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the iron response in Acinetobacter baumannii: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antibiotic Resistance Profile of Acinetobacter baumannii AB5075

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its profound and adaptable antibiotic resistance capabilities. The AB5075 strain, a highly virulent and multidrug-resistant (MDR) clinical isolate, serves as a critical model for studying the mechanisms of resistance and for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the antibiotic resistance profile of A. baumannii AB5075, detailing its resistance to a wide array of antibiotics, the underlying genetic and molecular mechanisms, and standardized methodologies for its assessment. All quantitative data are presented in structured tables for comparative analysis, and key regulatory pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

Acinetobacter baumannii is a Gram-negative, opportunistic coccobacillus responsible for a significant proportion of hospital-acquired infections, including ventilator-associated pneumonia, bloodstream infections, and wound infections[1]. The clinical challenge posed by A. baumannii is exacerbated by its intrinsic and acquired resistance to numerous classes of antibiotics, leading to the emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) strains[1][2]. The AB5075 strain, isolated from a patient with osteomyelitis, is a well-characterized MDR model organism that exhibits high virulence in animal models and is amenable to genetic manipulation, making it an invaluable tool for antimicrobial research and development[3][4][5]. This guide synthesizes the current knowledge on the antibiotic resistance profile of A. baumannii AB5075.

Quantitative Antibiotic Susceptibility Profile

The antibiotic resistance of A. baumannii AB5075 has been extensively documented through Minimum Inhibitory Concentration (MIC) testing. The following tables summarize the reported MIC values for various antibiotic classes. It is important to note that MIC values can vary slightly between studies due to minor differences in experimental conditions.

Table 1: β-Lactam and β-Lactamase Inhibitor Combination MICs for A. baumannii AB5075

| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |

| Imipenem | ≥16 | Resistant | [6] |

| Meropenem | 32 | Resistant | [7] |

| Cefoxitin | 96 | Resistant | [7] |

Table 2: Aminoglycoside MICs for A. baumannii AB5075

| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |

| Amikacin | >256 | Resistant | [7] |

| Gentamicin | >256 | Resistant | [7][8] |

| Tobramycin | 128 | Resistant | [7][8][9] |

Table 3: Fluoroquinolone MICs for A. baumannii AB5075

| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |

| Ciprofloxacin | ≥4 | Resistant | [10] |

| Levofloxacin | >32 | Resistant | [4] |

Table 4: Tetracycline MICs for A. baumannii AB5075

| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |

| Tetracycline | 2 | Susceptible | [7][11] |

| Doxycycline | 8 | Intermediate | [11] |

| Tigecycline | 4 | Intermediate | [11] |

Table 5: Polymyxin MICs for A. baumannii AB5075

| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |

| Colistin | 0.25 - 3 | Susceptible | [7][12][13] |

| Polymyxin B | 0.25 - 0.5 | Susceptible | [13][14] |

Table 6: Other Antibiotic MICs for A. baumannii AB5075

| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |

| Rifampin | 1.5 | Susceptible | [7] |

| Chloramphenicol | >256 | Resistant | [7] |

Mechanisms of Antibiotic Resistance

A. baumannii AB5075 employs a multi-pronged approach to antibiotic resistance, primarily through enzymatic degradation of antibiotics and the active efflux of drugs from the cell.

Enzymatic Inactivation

The primary mechanism of β-lactam resistance in AB5075 is the production of β-lactamase enzymes. Genomic analysis has revealed the presence of multiple β-lactamase genes, including the intrinsic AmpC cephalosporinase and acquired carbapenem-hydrolyzing class D β-lactamases (CHDLs) such as OXA-23[15][16]. The presence of these enzymes confers resistance to penicillins, cephalosporins, and carbapenems.

Efflux Pumps

A. baumannii AB5075 possesses several multidrug efflux pumps that actively extrude a wide range of antibiotics, contributing significantly to its MDR phenotype. The most well-characterized are the Resistance-Nodulation-Division (RND) family of efflux pumps.

-

AdeABC: This is a well-studied RND-type efflux pump that confers resistance to aminoglycosides, tetracyclines, chloramphenicol, and fluoroquinolones[3][17][18]. Its expression is tightly regulated by the AdeRS two-component system[19].

-

AdeIJK: Another important RND pump that contributes to resistance against a broad spectrum of antibiotics, including β-lactams, tetracyclines, and fluoroquinolones[3][17]. The expression of the adeIJK operon is negatively regulated by the TetR-type transcriptional repressor AdeN[20].

-

AdeFGH: This RND efflux pump is also implicated in multidrug resistance, particularly to fluoroquinolones and tigecycline[21]. Its expression is controlled by the LysR-type transcriptional regulator AdeL[19].

Signaling Pathways and Regulatory Networks

The expression of antibiotic resistance determinants, particularly efflux pumps, is tightly controlled by complex regulatory networks. These networks allow A. baumannii AB5075 to modulate its resistance profile in response to environmental cues, including the presence of antibiotics.

Caption: Regulation of the AdeABC efflux pump by the AdeRS two-component system.

Caption: Regulation of the AdeIJK and AdeFGH efflux pumps.

Experimental Protocols

Accurate determination of antibiotic susceptibility is paramount for both clinical diagnostics and research. The following are detailed methodologies for two standard MIC determination techniques.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium and is considered a gold standard for susceptibility testing.

Caption: Workflow for Broth Microdilution MIC determination.

Detailed Protocol:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of A. baumannii AB5075 from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of the antibiotic to be tested.

-

Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Etest® (Gradient Diffusion Method)

The Etest® provides a direct reading of the MIC on an agar plate.

Caption: Workflow for Etest® MIC determination.

Detailed Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.

-

Allow the plate to dry for 10-15 minutes before applying the Etest® strip.

-

-

Etest® Application and Incubation:

-

Aseptically apply the Etest® strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, an elliptical zone of inhibition will be visible around the strip.

-

Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.

-

Conclusion

Acinetobacter baumannii AB5075 stands as a paradigm of a multidrug-resistant pathogen, armed with a diverse arsenal of resistance mechanisms. A thorough understanding of its antibiotic resistance profile, the molecular machinery driving it, and the standardized methods for its evaluation are essential for the scientific community engaged in combating antimicrobial resistance. This guide provides a foundational resource for researchers and drug development professionals, facilitating further investigation into the vulnerabilities of this critical pathogen and the development of novel therapeutic strategies. The continued surveillance and detailed characterization of strains like AB5075 will be pivotal in the ongoing battle against multidrug-resistant bacteria.

References

- 1. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetracycline Susceptibility Testing and Resistance Genes in Isolates of Acinetobacter baumannii-Acinetobacter calcoaceticus Complex from a U.S. Military Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of AdeABC and AdeIJK efflux pumps elicits specific nonoverlapping transcriptional and phenotypic responses in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Aminoglycoside Heteroresistance in Acinetobacter baumannii AB5075 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminoglycoside Heteroresistance in Acinetobacter baumannii AB5075 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmid-Mediated Fluoroquinolone Resistance in <i>Pseudomonas aeruginosa</i> and <i>Acinetobacter baumannii</i> - Journal of Laboratory Physicians [jlabphy.org]

- 11. Rescuing Tetracycline Class Antibiotics for the Treatment of Multidrug-Resistant Acinetobacter baumannii Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymyxins Bind to the Cell Surface of Unculturable Acinetobacter baumannii and Cause Unique Dependent Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computationally Designed AMPs with Antibacterial and Antibiofilm Activity against MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polymyxin dose tunes the evolutionary dynamics of resistance in multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. adeABC efflux gene in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Regulation of the aceI multidrug efflux pump gene in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 21. brieflands.com [brieflands.com]

AB5075: A Technical Guide to a Preeminent Model for Multidrug-Resistant Bacterial Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a critical threat in healthcare settings, notorious for its capacity to cause severe nosocomial infections and its remarkable ability to acquire antibiotic resistance. The development of effective countermeasures has been hampered by the lack of clinically relevant model organisms that accurately reflect the virulence and resistance profiles of contemporary strains. To address this, Acinetobacter baumannii strain AB5075 has been established as a robust and representative model for studying multidrug-resistant (MDR) bacterial infections. This technical guide provides a comprehensive overview of AB5075, including its phenotypic and genotypic characteristics, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative data to facilitate its application in drug discovery and development.

AB5075 is a recent clinical isolate from a patient with osteomyelitis, selected for its high virulence and extensive drug resistance profile, making it a more clinically representative model than historical laboratory strains.[1][2] Its genetic tractability, including the availability of a transposon mutant library, further enhances its utility as a research tool.[1][2] This guide will delve into the specifics of working with AB5075, providing the necessary information for its successful implementation in research aimed at combating multidrug-resistant pathogens.

Quantitative Data

A key advantage of the AB5075 model is the wealth of quantitative data available, allowing for robust experimental design and comparison across studies. The following tables summarize critical data related to its antibiotic susceptibility and virulence.

Table 1: Minimum Inhibitory Concentrations (MICs) for AB5075

| Antibiotic Class | Antibiotic | MIC (µg/mL) | Reference |

| β-Lactams | Ceftazidime | >256 | [3] |

| Meropenem | 32 | [3] | |

| Imipenem | 16 | [4] | |

| Aminoglycosides | Amikacin | >256 | [5] |

| Gentamicin | >256 | [5] | |

| Tobramycin | >256 | [5] | |

| Fluoroquinolones | Ciprofloxacin | >128 | [5] |

| Levofloxacin | 16 | [5] | |

| Tetracyclines | Tetracycline | 4 | [6] |

| Doxycycline | 4 | [6] | |

| Tigecycline | 0.5 | [5] | |

| Polymyxins | Colistin | 0.5 | [5] |

| Polymyxin B | 0.5 | [5] | |

| Other | Rifampin | 8 | [7] |

| Chloramphenicol | 128 | [5] | |

| Azithromycin | 32 | [5] | |

| 5-Fluorouracil | 11.5 | [5] |

Table 2: In Vivo Virulence of AB5075 in Animal Models

| Animal Model | Inoculum (CFU) | Time Point | Survival Rate (%) | Reference |

| Galleria mellonella (Wax Moth Larvae) | 1 x 10⁵ | 24 hours | ~25 | [7] |

| 1 x 10⁵ | 6 days | 16 | [7] | |

| Murine Pulmonary (Pneumonia) | 5 x 10⁶ | 48 hours | <25 | [7] |

| Rat Open Fracture (Osteomyelitis) | 1 x 10⁸ | 28 days | N/A (Persistent Infection) | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of the AB5075 model. The following sections provide methodologies for key in vivo and in vitro experiments.

Murine Pulmonary Infection Model

This model is used to study pneumonia caused by A. baumannii and to evaluate the efficacy of antimicrobial therapies.

Materials:

-

AB5075 culture grown to mid-log phase in Luria-Bertani (LB) broth.

-

Phosphate-buffered saline (PBS), sterile.

-

6-8 week old female BALB/c or C57BL/6 mice.

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

-

Pipettes and sterile, aerosol-resistant tips.

Procedure:

-

Bacterial Preparation: Culture AB5075 overnight at 37°C with shaking. Dilute the overnight culture in fresh LB broth and grow to an optical density at 600 nm (OD₆₀₀) of approximately 0.5.

-

Inoculum Preparation: Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL for an inoculum of 5 x 10⁶ CFU in 50 µL).

-

Anesthesia: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Inoculation: Once anesthetized, hold the mouse in a supine position. Gently instill 50 µL of the bacterial suspension into the nares (25 µL per nostril).

-

Monitoring: Monitor the mice for signs of distress, weight loss, and mortality at regular intervals for the duration of the experiment (typically 3-7 days).

-

Bacterial Burden (Optional): At selected time points, euthanize a subset of mice. Aseptically remove the lungs and homogenize in sterile PBS. Serially dilute the homogenate and plate on LB agar to determine the bacterial load (CFU/lung).

Galleria mellonella Infection Model

The G. mellonella model is a cost-effective and ethically favorable alternative to mammalian models for initial virulence screening and efficacy testing of novel antimicrobials.

Materials:

-

Final instar G. mellonella larvae (waxworms).

-

AB5075 culture prepared as in the murine model.

-

10 µL Hamilton syringe with a 30-gauge needle.

-

Incubator at 37°C.

Procedure:

-

Larvae Selection: Select healthy, active larvae of similar size (approximately 250-350 mg) and free of dark spots.

-

Inoculum Preparation: Prepare the bacterial suspension in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL for an inoculum of 1 x 10⁵ CFU in 10 µL).

-

Injection: Inject 10 µL of the bacterial suspension into the hemocoel of each larva via the last left proleg. A control group should be injected with sterile PBS.

-

Incubation: Place the larvae in a petri dish and incubate at 37°C.

-

Scoring: Monitor the larvae for survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours. Larvae are considered dead if they do not respond to touch.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance.

Tn5 Transposon Mutagenesis

This protocol allows for the creation of a library of random mutants, which can be screened to identify genes essential for virulence, antibiotic resistance, or other phenotypes.

Materials:

-

AB5075 competent cells.

-

EZ-Tn5™ Transposome™ Kit (or similar).

-

Electroporator and cuvettes.

-

LB agar plates with tetracycline.

Procedure:

-

Competent Cell Preparation: Prepare electrocompetent AB5075 cells by growing a culture to mid-log phase, washing the cells repeatedly with ice-cold 10% glycerol, and resuspending in a small volume of 10% glycerol.

-

Electroporation: Mix the competent cells with the Tn5 transposome complex in a pre-chilled electroporation cuvette. Electroporate using optimized settings for A. baumannii.

-

Recovery: Immediately after electroporation, add SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.

-

Selection: Plate the recovered cells on LB agar containing tetracycline to select for transposon insertion mutants.

-

Library Creation: Scrape the colonies from the plates to create a pooled mutant library or pick individual colonies for a gridded library. Store the library at -80°C in LB broth with glycerol.

Visualizations: Signaling Pathways and Workflows

Phase Variation in AB5075

AB5075 exhibits phase variation, switching between opaque and translucent colony phenotypes. This switch is associated with changes in virulence, motility, biofilm formation, and antibiotic resistance. The opaque variant is generally considered more virulent. This process is influenced by a complex regulatory network.

Caption: Phase variation in AB5075 and its impact on key phenotypes.

Quorum Sensing Circuit in A. baumannii

A. baumannii utilizes a LuxI/LuxR-type quorum sensing (QS) system to regulate various genes, including those involved in virulence and biofilm formation. The AbaI synthase produces acyl-homoserine lactone (AHL) signals, which are detected by the AbaR receptor.

Caption: The AbaI/AbaR quorum sensing system in A. baumannii.

Experimental Workflow for In Vivo Efficacy Testing

This workflow outlines the general steps for evaluating the efficacy of a novel antimicrobial compound against AB5075 in a murine infection model.

Caption: A generalized workflow for testing antimicrobial efficacy in a murine model.

Conclusion

Acinetobacter baumannii AB5075 serves as an indispensable model for investigating the pathogenesis of MDR infections and for the preclinical evaluation of novel therapeutic agents. Its clinical relevance, high virulence, well-characterized multidrug resistance, and genetic tractability provide a robust platform for generating meaningful and translatable data. This technical guide offers a centralized resource of quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers in effectively utilizing the AB5075 model. By standardizing methodologies and providing a comprehensive understanding of this model system, it is hoped that research into combating the significant threat of multidrug-resistant A. baumannii will be accelerated.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]

- 4. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Acinetobacter baumannii AB5075 in Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii, a formidable ESKAPE pathogen, presents a significant global health threat due to its profound antibiotic resistance and propensity to form robust biofilms.[1] The highly virulent, multidrug-resistant strain AB5075 has emerged as a critical model organism for investigating the pathogenesis and therapeutic strategies against A. baumannii infections.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning biofilm formation in A. baumannii AB5075, offering insights for researchers and professionals dedicated to combating this resilient pathogen.

Biofilm formation is a key virulence factor for A. baumannii, contributing to its persistence on both biotic and abiotic surfaces, such as medical devices, which can lead to chronic and difficult-to-treat infections.[1][3] These structured microbial communities exhibit increased tolerance to antimicrobial agents and the host immune system.[1][3] This guide will delve into the intricate signaling pathways, the influence of phenotypic variations, and the experimental methodologies used to study biofilm development in the AB5075 strain.

Core Concepts in AB5075 Biofilm Formation

The formation of biofilms in A. baumannii AB5075 is a multifactorial process governed by a complex interplay of genetic and environmental factors. Several key components and regulatory systems are integral to this process, from initial surface attachment to the maturation of a complex three-dimensional structure.

Phenotypic Variation: The Opaque and Translucent Colony Switch

A notable characteristic of A. baumannii AB5075 is its ability to switch between two distinct colony morphologies: opaque and translucent.[4][5] This phase variation is not merely a superficial trait; it has profound implications for the bacterium's virulence and biofilm-forming capacity.[4][5]

-

Opaque Variants: These are generally associated with higher virulence and the formation of robust, mushroom-shaped biofilm structures.[4] The opaque phenotype is characterized by the production of an extracellular polysaccharide matrix, which contributes to increased tolerance to antimicrobials like colistin.[4]

-

Translucent Variants: In contrast, the translucent variants are typically less virulent and form flatter, less structured biofilms.[4]

This colony-switching phenotype is influenced by TetR-type transcriptional regulators and can be promoted by extracellular DNA associated with membrane vesicles.[4]

Key Virulence Factors and Adhesins

The initial attachment of A. baumannii to a surface is a critical first step in biofilm formation and is mediated by a variety of adhesins and other cell surface structures.[5][6]

-

Outer Membrane Protein A (OmpA): A well-characterized virulence factor, OmpA is crucial for the development of robust biofilms on abiotic surfaces and for adhesion to host epithelial cells.[3][6]

-

Biofilm-Associated Protein (Bap): This high-molecular-weight surface protein is essential for cell-to-cell adhesion and the maturation of the biofilm, contributing to its structural integrity.[3][5][7]

-

Chaperone-Usher Pili (Csu): These pili are important for the initial attachment to abiotic surfaces.[3][5]

-

Type IV Pili: Encoded by the pil operon, these structures play a role in adhesion to both cells and surfaces like stainless steel.[5][8]

-

Extracellular DNA (eDNA): Actively secreted by the bacteria, eDNA is a key component of the biofilm matrix, facilitating initial adhesion and contributing to the structural stability of the biofilm.[3]

Signaling Pathways Regulating Biofilm Formation

The transition from a planktonic to a biofilm lifestyle in A. baumannii AB5075 is tightly regulated by complex signaling networks that sense and respond to environmental cues.

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In A. baumannii, the AbaI/AbaR system, a LuxI/LuxR-type QS network, plays a pivotal role in regulating biofilm formation, motility, and the expression of various virulence factors.[3][7][9] The autoinducer molecule involved is an N-acyl-homoserine lactone (AHL).[3][7][9]

Figure 1: AbaI/AbaR Quorum Sensing Pathway in A. baumannii.

Two-Component Systems (TCS)

Two-component systems are a primary mechanism for bacteria to sense and respond to environmental changes. The BfmS/BfmR system is a critical TCS in A. baumannii that positively regulates biofilm formation.[3][5] BfmS is the sensor kinase that, upon receiving an environmental signal, autophosphorylates and then transfers the phosphate group to the response regulator, BfmR. Phosphorylated BfmR then modulates the expression of target genes, including those in the csu operon required for pilus assembly.[5]

Figure 2: BfmS/BfmR Two-Component Signaling Pathway.

Nucleotide Second Messengers

Intracellular second messengers, such as cyclic-di-GMP (c-di-GMP), 3',5'-cAMP, and (p)ppGpp, are also known to play significant roles in regulating the transition between motile and sessile lifestyles in A. baumannii.[5][9] For instance, high levels of c-di-GMP generally promote biofilm formation by stimulating the production of exopolysaccharides and adhesins.[5] Diguanylate cyclases (DGCs) synthesize c-di-GMP, while phosphodiesterases (PDEs) degrade it.[5]

Quantitative Data on Biofilm Inhibition

The following table summarizes quantitative data from a study on the inhibition of A. baumannii AB5075 biofilm formation by the β-lactamase inhibitor Tazobactam (TAZ).

| Strain | Treatment (32 µg/mL TAZ) | Time (hours) | Biofilm Inhibition (%) |

| AB5075 (Wild-Type) | TAZ | 24 | ~89% |

| TAZ | 36 | ~89% | |

| pilA mutant | TAZ | 24 | ~82% |

| TAZ | 36 | ~82% | |

| pilB mutant | TAZ | 24 | ~91% |

| TAZ | 36 | ~91% | |

| pilD mutant | TAZ | 24 | ~86% |

| TAZ | 36 | ~86% |

Data adapted from Salinas et al. (2025).[8][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of biofilm formation. Below are protocols for key experiments.

Microtiter Plate Biofilm Formation Assay

This method is used to quantify the total biomass of a biofilm.

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial culture of A. baumannii AB5075

-

Growth medium (e.g., Luria-Bertani broth)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Microplate reader

Protocol:

-

Inoculum Preparation: Grow an overnight culture of A. baumannii AB5075 in the chosen growth medium. Dilute the culture to a starting OD₆₀₀ of approximately 0.05.

-

Incubation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.

-

Washing: Carefully discard the culture medium from the wells. Wash the wells gently three times with 200 µL of PBS to remove planktonic bacteria.

-

Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the Crystal Violet solution and wash the wells three times with 200 µL of PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Figure 3: Experimental workflow for the microtiter plate biofilm assay.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the visualization of the three-dimensional structure of hydrated biofilms.

Materials:

-

Glass-bottom dishes or flow cells

-

A. baumannii AB5075 strain expressing a fluorescent protein (e.g., GFP)

-

Growth medium

-

Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

-

Confocal microscope

Protocol:

-

Biofilm Growth: Grow the biofilm on a glass surface (e.g., in a glass-bottom dish or flow cell) by inoculating with the fluorescently labeled A. baumannii AB5075 strain and incubating under appropriate conditions.

-

Staining (if necessary): If the strain is not fluorescently labeled, the biofilm can be stained with fluorescent dyes. For live/dead staining, use a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).

-

Imaging: Mount the sample on the stage of the confocal microscope. Acquire a series of optical sections (z-stack) through the thickness of the biofilm using an appropriate laser and filter set.

-

Image Analysis: Reconstruct the z-stack to generate a three-dimensional image of the biofilm. This can be used to analyze biofilm architecture, thickness, and cell viability.

Conclusion

Acinetobacter baumannii AB5075 is a crucial model for understanding the complex process of biofilm formation in a clinically relevant, multidrug-resistant pathogen. The interplay between phenotypic variation, a multitude of virulence factors, and sophisticated signaling networks underscores the adaptability and resilience of this bacterium. A thorough understanding of these mechanisms, facilitated by robust experimental protocols, is paramount for the development of novel anti-biofilm strategies to combat the growing threat of A. baumannii infections. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance our capabilities in controlling biofilm-associated diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colony phase variation switch modulates antimicrobial tolerance and biofilm formation in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights Into Mechanisms of Biofilm Formation in Acinetobacter baumannii and Implications for Uropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors mediating Acinetobacter baumannii biofilm formation: Opportunities for developing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection [frontiersin.org]

- 8. Phenotypic Characterization of pilA, pilB, and pilD Mutants of Acinetobacter baumannii 5075: Impacts on Growth, Biofilm Formation, and Tazobactam Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gene Expression in Acinetobacter baumannii AB5075 Under Different Growth Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its multidrug resistance (MDR) and its capacity to thrive in hospital environments. The AB5075 strain, a highly virulent and extensively drug-resistant clinical isolate, has emerged as a crucial model for studying the pathogenesis and antibiotic resistance of this bacterium. Understanding the intricate network of gene expression that governs its response to various environmental cues is paramount for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the differential gene expression of key genes in A. baumannii AB5075 under diverse growth conditions, complete with detailed experimental protocols and visual representations of relevant pathways and workflows.

Data Presentation: Quantitative Gene and Protein Expression Analysis

The following tables summarize the quantitative changes in the expression of key genes and proteins in Acinetobacter baumannii AB5075 under various stress conditions. These conditions are representative of the challenges the bacterium faces within a host and in clinical settings.

Temperature Stress

The expression of several virulence-related genes in A. baumannii AB5075 is significantly influenced by temperature, particularly the shift from ambient (25°C) to physiological (37°C) temperature.[1][2]

Table 1: Differential Gene Expression in A. baumannii AB5075 at 37°C vs. 25°C

| Gene/Operon | Function | Fold Change (37°C vs. 25°C) |

| mviM | Putative virulence factor | Upregulated (Statistically Significant) |

| wbbj | O-antigen biosynthesis | Upregulated (Statistically Significant) |

| carO | Outer membrane protein (carbapenem resistance) | Upregulated (Statistically Significant) |

| csu operon | Chaperone-usher pili assembly (biofilm formation) | Upregulated (Statistically Significant) |

| bas operon | Acinetobactin biosynthesis | Upregulated (Statistically Significant) |

| bar operon | Acinetobactin export | Upregulated (Statistically Significant) |

| adeC | Multidrug efflux pump component | Downregulated (Statistically Significant) |

| epsA | Polysaccharide export protein | Downregulated (Statistically Significant) |

Data sourced from a quantitative real-time polymerase chain reaction (qPCR) array analysis.[1][2]

Antibiotic Stress

Exposure to antibiotics induces significant changes in the proteome of A. baumannii AB5075, particularly in the periplasmic space, which is a critical battleground for antibiotic resistance mechanisms.[3]

Table 2: Differentially Expressed Periplasmic Proteins in A. baumannii AB5075 in Response to Imipenem

| Protein | Function | Expression Change (with Imipenem) |

| ABUW_2363 | Outer membrane protein | Upregulated |

| Dihydrodipicolinate synthase | Amino acid biosynthesis | Upregulated |

| Peptidyl-prolyl cis-trans isomerase | Protein folding and stress response | Upregulated |

| Alkyl hydroperoxide reductase C | Oxidative stress response | Upregulated |

| ABUW_3346 (AcnA) | Aconitate hydratase (iron homeostasis) | Downregulated |

| YbgF | Putative outer membrane protein | Downregulated |

| Malate dehydrogenase | Energy metabolism | Downregulated |

| Succinyl-CoA synthetase subunit alpha | Energy metabolism | Downregulated |

Data sourced from a proteomic analysis of the periplasmic fraction of A. baumannii AB5075 grown in the absence and presence of a sub-inhibitory concentration of imipenem.[3]

Biofilm Formation

Biofilm formation is a key virulence trait of A. baumannii, and the transition from a planktonic (free-swimming) to a biofilm lifestyle is accompanied by profound changes in gene and protein expression.

Table 3: Upregulated Proteins in Biofilm-Forming A. baumannii

| Protein Category | Examples |

| Environmental Information Processing | Outer membrane receptor protein (iron transport), Sensor histidine kinase/response regulator, Diguanylate cyclase |

| Metabolism | NAD-linked malate dehydrogenase, Nucleoside-diphosphate sugar epimerase, N-acetylmuramoyl-L-alanine amidase |

| Antibiotic Resistance | Bacterial antibiotic resistance-related proteins |

| Gene Repair | Exodeoxyribonuclease III, GidA |

Data from a proteomic analysis of a clinical isolate of A. baumannii with high biofilm-forming ability. While not the AB5075 strain, these findings are indicative of the changes expected during biofilm formation.[4][5]

Table 4: Expression of Biofilm-Related Genes in Extensively Drug-Resistant (XDR) A. baumannii

| Gene | Function | Fold Change (Clinical Isolates vs. Standard Strain) |

| blaPER-1 | Beta-lactamase (adhesion) | 7.47 |

| bap | Biofilm-associated protein | 11.96 |

| pgaA | Poly-β-1,6-N-acetyl-d-glucosamine (PGA) biosynthesis | 5.27 |

Data from a study on XDR A. baumannii isolates from pneumonia patients. These genes are crucial for biofilm formation and their upregulation signifies their importance in clinical infections.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. The following sections outline the key experimental protocols used to generate the data presented above.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is a standard method for quantifying the expression levels of specific genes.

-

Bacterial Culture and RNA Extraction:

-

Grow A. baumannii AB5075 in appropriate media (e.g., Luria-Bertani broth) to the desired growth phase (e.g., mid-logarithmic phase).

-

Introduce the specific growth condition to be tested (e.g., temperature shift to 37°C, addition of sub-inhibitory antibiotic concentrations).

-

Harvest bacterial cells by centrifugation.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

-

Use random primers or gene-specific primers for the reverse transcription reaction.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers for the target gene(s) and a reference gene (e.g., 16S rRNA)

-

SYBR Green or a probe-based qPCR master mix

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Proteomic Analysis of Periplasmic Proteins

This protocol allows for the identification and quantification of proteins localized to the periplasmic space.

-

Bacterial Culture and Periplasmic Protein Extraction:

-

Grow A. baumannii AB5075 to the desired growth phase under control and experimental conditions (e.g., with and without imipenem).

-

Harvest the cells by centrifugation.

-

Extract periplasmic proteins using a method such as osmotic shock or spheroplasting. A common method involves:

-

Resuspending the cell pellet in a sucrose solution.

-

Treating with lysozyme and EDTA to disrupt the outer membrane.

-

Collecting the supernatant containing the periplasmic proteins after centrifugation.

-

-

-

Protein Quantification and Separation:

-

Quantify the total protein concentration in the periplasmic extracts using a standard assay (e.g., Bradford assay).

-

Separate the proteins by one-dimensional (1D) or two-dimensional (2D) gel electrophoresis.

-

-

In-Gel Digestion and Mass Spectrometry:

-

Excise the protein bands or spots of interest from the gel.

-

Perform in-gel digestion of the proteins using trypsin.

-

Extract the resulting peptides.

-

Analyze the peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

-

Protein Identification and Quantification:

-

Identify the proteins by searching the mass spectrometry data against a protein database for A. baumannii AB5075.

-

Quantify the relative abundance of the identified proteins using label-free or label-based quantification methods.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a signaling pathway relevant to gene expression in A. baumannii AB5075.

Caption: Workflow for quantitative real-time PCR (qPCR) analysis.

Caption: Workflow for periplasmic proteomics analysis.

Caption: The BfmRS two-component signaling pathway in A. baumannii.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Virulence Gene Expression Patterns in Acinetobacter baumannii Using Quantitative Real-Time Polymerase Chain Reaction Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the Periplasmic Proteins of Acinetobacter baumannii AB5075 and the Impact of Imipenem Exposure: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of Acinetobacter baumannii in Biofilm and Planktonic Growth Mode [jmicrobiol.or.kr]

- 5. Proteomic analysis of Acinetobacter baumannii in biofilm and planktonic growth mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. brieflands.com [brieflands.com]

A Technical Guide to the Natural Transformation of Acinetobacter baumannii AB5075

Executive Summary

Acinetobacter baumannii is a formidable nosocomial pathogen, distinguished by its rapid acquisition of multidrug resistance (MDR).[1] The hypervirulent clinical isolate AB5075 exemplifies this challenge. A primary mechanism driving its genetic plasticity is natural transformation, a process of horizontal gene transfer (HGT) where the bacterium takes up exogenous DNA from its environment.[2][3][4][5] Understanding the efficiency, protocols, and molecular pathways governing this process in strain AB5075 is critical for developing novel therapeutic strategies and for genetic manipulation in a research context. This guide provides a consolidated overview of quantitative data, detailed experimental methodologies, and the core molecular machinery involved in the natural transformation of A. baumannii AB5075.

Quantitative Analysis of Transformation Efficiency

The natural transformation efficiency of A. baumannii AB5075 is not static; it is significantly influenced by genetic background, the nature of the donor DNA, and environmental conditions such as pH. The following table summarizes key quantitative findings from published research.

| Strain Derivative | Donor DNA Type & Marker | Key Condition | Transformation Frequency (Transformants/Total CFU) | Reference |

| AB5075 (Wild-Type) | 3.8 kbp PCR product (RifR) | Contains AbaR11 island disrupting comM | ~10-5 - 10-6 | [6][7] |

| AB5075-T | 3.8 kbp PCR product (RifR) | comM gene repaired (AbaR11 island removed) | ~10-2 (1,000-fold increase) | [6][7] |

| AB5075 (Wild-Type) | Genomic DNA (gDNA) | Standard Assay | ~10-4 - 10-5 | [4] |

| AB5075 (Wild-Type) | PCR product | Standard Assay | >10-fold lower than with gDNA | [4] |

| AB5075 (Wild-Type) | gDNA | Medium pH 5.3 - 6.1 | ~10-4 | [3][4] |

| AB5075 (Wild-Type) | gDNA | Medium pH > 6.36 | ~10-5 - 10-6 (10 to 100-fold decrease) | [3][4] |

| AB5075 Δhns | Not specified | Deletion of negative regulator H-NS | Significantly higher than wild-type | [8][9] |

Note: Transformation frequency can vary between experiments. The values presented represent reported averages or ranges.

Molecular Mechanisms of Natural Transformation

Natural transformation in A. baumannii is a complex process dependent on a suite of conserved competence genes, many of which are associated with the Type IV pilus (T4P) system.[10][11]

Key Genetic Determinants:

-

Type IV Pili (T4P): T4P are essential for the initial binding and uptake of extracellular DNA.[11][12][13] The major pilin subunit is encoded by pilA, while the secretin pore in the outer membrane through which DNA passes is pilQ.[8] The retraction of the pilus, an energy-dependent process crucial for pulling DNA into the periplasm, is driven by the ATPase PilT.[8]

-

Competence Proteins: Once in the periplasm, the DNA is handled by a series of proteins. This includes comEA, comEC, and comF, which are believed to facilitate transport across the inner membrane.[8]

-

DNA Protection and Recombination: Inside the cytoplasm, the single-stranded DNA is protected by proteins like DprA before being integrated into the chromosome via homologous recombination, a process mediated by RecA.[8][10]

-

comM Gene: The comM gene is a crucial factor for achieving high-efficiency transformation. In the wild-type AB5075 strain, a large resistance island (AbaR11) is inserted into comM, disrupting its function and significantly reducing transformation frequency.[6] Curing the strain of this island restores ComM function and boosts efficiency by up to 1,000-fold.[6][7]

-

H-NS Regulator: The histone-like nucleoid-structuring protein (H-NS) acts as a negative regulator of the competence system.[8] Deletion of the hns gene in AB5075 leads to increased expression of multiple competence genes, including pilA, pilT, pilQ, and comEA, resulting in enhanced transformability.[8][9]

References